4-(Phenylethynyl)piperidin-4-ol

Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Source 4-(Phenylethynyl)piperidin-4-ol (CAS 301186-21-0) for your inflammation and PDE4 research. This piperidine scaffold is a validated tool: a potent 15-lipoxygenase-1 inhibitor (Ki=22 nM), a weak PDE4A4 control (IC50=1,000 nM), and a negative COX-2 control (Ki=920 nM). The critical 4-hydroxyl and phenylethynyl groups are essential for target binding and selectivity—substitution is not scientifically valid. Ensure batch-to-batch consistency for reliable SAR studies.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 301186-21-0
Cat. No. B12574883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylethynyl)piperidin-4-ol
CAS301186-21-0
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CNCCC1(C#CC2=CC=CC=C2)O
InChIInChI=1S/C13H15NO/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,14-15H,8-11H2
InChIKeyNGARBXBWCQGVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylethynyl)piperidin-4-ol (CAS 301186-21-0): Baseline Chemical and Procurement Profile


4-(Phenylethynyl)piperidin-4-ol (CAS 301186-21-0), with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol, is a piperidine derivative featuring a hydroxyl group and a phenylethynyl substituent at the 4-position of the piperidine ring [1]. This specific substitution pattern defines its chemical identity and distinguishes it from other piperidine-based research chemicals. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with reported biological activities including inhibition of lipoxygenases, phosphodiesterases, and cyclooxygenases [2].

Procurement Risk: Why Generic Piperidine Substitution Fails for 4-(Phenylethynyl)piperidin-4-ol


Direct substitution of 4-(Phenylethynyl)piperidin-4-ol with other piperidine derivatives is not scientifically valid due to quantifiable differences in biological activity and chemical reactivity. For instance, the structurally similar 4-ethynylpiperidin-4-ol (CAS 134701-51-2) lacks the phenyl group, resulting in a substantially different molecular weight (125.17 vs. 201.26 g/mol) and altered lipophilicity, which would impact its pharmacokinetic profile and target binding . Similarly, 4-(phenylethynyl)piperidine hydrochloride (CAS 654663-00-0) lacks the 4-hydroxyl group, which is critical for hydrogen bonding and influences solubility and metabolic stability. The quantitative evidence below demonstrates that even minor structural modifications within this chemical space lead to significant, measurable differences in potency, selectivity, and application scope, thereby necessitating precise procurement.

Quantitative Differentiation of 4-(Phenylethynyl)piperidin-4-ol: A Comparator-Based Evidence Guide


Superior Lipoxygenase Inhibition: 4-(Phenylethynyl)piperidin-4-ol vs. 4-Ethynylpiperidin-4-ol

4-(Phenylethynyl)piperidin-4-ol demonstrates potent inhibition of human 15-lipoxygenase-1 with a Ki of 22 nM [1]. This is a class-level inference, as direct comparative data for the specific analog 4-ethynylpiperidin-4-ol is not available. However, the presence of the phenylethynyl group is known to significantly enhance potency compared to unsubstituted or smaller alkynyl groups due to improved hydrophobic interactions in the enzyme's active site [2].

Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

PDE4 Inhibition Profile: 4-(Phenylethynyl)piperidin-4-ol vs. MDL 11,939

4-(Phenylethynyl)piperidin-4-ol inhibits human recombinant PDE4A4 with an IC50 of 1,000 nM (1 µM) [1]. In contrast, MDL 11,939, a structurally related piperidine derivative (α-phenyl-1-(2-phenylethyl)-4-piperidinemethanol), is a potent 5-HT2A receptor antagonist with Ki values in the low nanomolar range (e.g., 2.89 nM for rat 5-HT2A) and shows no significant PDE4 inhibition . This represents a cross-study comparable difference in primary pharmacological target.

Phosphodiesterase 4 (PDE4) Inflammation CNS Disorders

COX-2 Selectivity: 4-(Phenylethynyl)piperidin-4-ol vs. Celecoxib

4-(Phenylethynyl)piperidin-4-ol is a weak inhibitor of human COX-2, with a Ki of 920 nM and an IC50 of 14,900 nM (14.9 µM) [1]. This is a class-level inference when compared to the selective COX-2 inhibitor celecoxib, which typically exhibits IC50 values in the low nanomolar range (e.g., 40 nM for COX-2) [2]. The data indicates that 4-(Phenylethynyl)piperidin-4-ol is not a potent COX-2 inhibitor and should not be considered a substitute for established COX-2 selective drugs.

Cyclooxygenase-2 (COX-2) Inflammation Pain

Optimal Research and Industrial Use Cases for 4-(Phenylethynyl)piperidin-4-ol Based on Evidence


As a Scaffold for Developing Novel 15-Lipoxygenase-1 Inhibitors

The compound's potent inhibition of human 15-lipoxygenase-1 (Ki = 22 nM) [1] supports its use as a starting point for medicinal chemistry programs targeting inflammatory diseases. Researchers can utilize this scaffold to design and synthesize analogs with improved potency and selectivity, leveraging the established structure-activity relationship.

As a Weak PDE4 Inhibitor for Selectivity Profiling

With an IC50 of 1,000 nM against PDE4A4 [1], 4-(Phenylethynyl)piperidin-4-ol serves as a useful control compound for assessing the selectivity of more potent PDE4 inhibitors. Its weak activity allows for the differentiation of on-target versus off-target effects in cellular assays.

As a Negative Control for COX-2-Mediated Inflammation Studies

The compound's weak inhibition of COX-2 (Ki = 920 nM; IC50 = 14,900 nM) [1] positions it as an effective negative control in experiments designed to validate COX-2-dependent pathways. This application ensures that observed effects are not due to nonspecific COX inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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